rac-(1R,4S,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid
Description
rac-(1R,4S,5R)-4-methoxybicyclo[310]hexane-1-carboxylic acid is an organic compound with a unique bicyclic structure This compound is a stereoisomer, meaning it has multiple chiral centers, which gives it distinct chemical properties and reactivity
Properties
CAS No. |
2763583-85-1 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-(1R,4S,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid typically involves organic synthesis techniques. One common method includes the cyclization of appropriate precursors under specific reaction conditions. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct stereochemistry is achieved. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and yield.
Chemical Reactions Analysis
rac-(1R,4S,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group is replaced by other nucleophiles such as halides or amines.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-(1R,4S,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
Biology: This compound can be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which rac-(1R,4S,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
rac-(1R,4S,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylic acid can be compared with other bicyclic compounds such as:
rac-(1R,5R)-bicyclo[3.1.0]hexane-1-carboxylic acid: Similar in structure but lacks the methoxy group, leading to different reactivity and applications.
rac-(1R,4S,5R)-4-aminobicyclo[3.1.0]hexane-1-carboxylic acid:
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which provide distinct reactivity and applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
